Rimonabant-d10 Rimonabant-d10 Rimonabant-d10 contains 10 deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5’, 6, and 6’ positions. It is intended for use as an internal standard for the quantification of rimonabant (Item No. 9000484) by GC- or LC-MS. Rimonabant, also known as SR141716, was the first selective central cannabinoid (CB1) receptor inverse agonist (Ki = 1.8 nM) to be developed as an appetite suppressant and anti-obesity drug. It is widely used as a tool to investigate CB receptor properties and the mechanisms by which CB agonists exert their pharmacological effects.
Brand Name: Vulcanchem
CAS No.: 929221-88-5
VCID: VC0164103
InChI: InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2
SMILES: CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Molecular Formula: C22H11Cl3D10N4O
Molecular Weight: 473.8

Rimonabant-d10

CAS No.: 929221-88-5

Reference Standards

VCID: VC0164103

Molecular Formula: C22H11Cl3D10N4O

Molecular Weight: 473.8

Rimonabant-d10 - 929221-88-5

CAS No. 929221-88-5
Product Name Rimonabant-d10
Molecular Formula C22H11Cl3D10N4O
Molecular Weight 473.8
IUPAC Name 5-(4-chlorophenyl)-N-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-(2,4-dichlorophenyl)-4-methylpyrazole-3-carboxamide
Standard InChI InChI=1S/C22H21Cl3N4O/c1-14-20(22(30)27-28-11-3-2-4-12-28)26-29(19-10-9-17(24)13-18(19)25)21(14)15-5-7-16(23)8-6-15/h5-10,13H,2-4,11-12H2,1H3,(H,27,30)/i2D2,3D2,4D2,11D2,12D2
Standard InChIKey JZCPYUJPEARBJL-ODKVXHBQSA-N
SMILES CC1=C(N(N=C1C(=O)NN2CCCCC2)C3=C(C=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Cl
Description Rimonabant-d10 contains 10 deuterium atoms at the 2, 2’, 3, 3’, 4, 4’, 5, 5’, 6, and 6’ positions. It is intended for use as an internal standard for the quantification of rimonabant (Item No. 9000484) by GC- or LC-MS. Rimonabant, also known as SR141716, was the first selective central cannabinoid (CB1) receptor inverse agonist (Ki = 1.8 nM) to be developed as an appetite suppressant and anti-obesity drug. It is widely used as a tool to investigate CB receptor properties and the mechanisms by which CB agonists exert their pharmacological effects.
Synonyms 5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(1-piperidinyl-2,2/',3,3/',4,4/',5,5/',6,6/'-d10)-1H-pyrazole-3-carboxamide
Reference 1.Rinaldi-Carmona, M.,Barth, F.,Héaulme, M., et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Letters 350(2-3), 240-244 (1994).
PubChem Compound 57369402
Last Modified Nov 11 2021
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